molecular formula C6H14N2O2 B1676175 Mildronate CAS No. 76144-81-5

Mildronate

Número de catálogo B1676175
Número CAS: 76144-81-5
Peso molecular: 146.19 g/mol
Clave InChI: PVBQYTCFVWZSJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mildronate, also known as meldonium, is an anti-ischemic drug . It is designed to improve the work of the heart muscle and coronary circulation, minimize the manifestation of unwanted consequences of ischemic intraoperative kidney disease, and promote the stimulation of the body’s production of nucleotides .


Synthesis Analysis

Mildronate is an inhibitor of carnitine synthesis. It can directly inhibit the transport of carnitine-dependent fatty acids to mitochondria . It also disturbs lipid metabolism, leading to growth suppression and lipid accumulation .


Chemical Reactions Analysis

Mildronate triggers growth suppression and lipid accumulation through disturbing lipid metabolism . It inhibits the biosynthesis of carnitine and decreases the pool of carnitine by inhibiting its reabsorption in the kidneys .


Physical And Chemical Properties Analysis

Mildronate has a molecular weight of 147.19 and a CAS number of 76144-81-5 . It is stored at -20°C as a powder and at -80°C in solvent .

Aplicaciones Científicas De Investigación

1. Diabetes Management

Mildronate, an anti-ischemic drug, has been investigated for its potential to manage type 2 diabetes. A study on Goto‐Kakizaki rats, a model for type 2 diabetes, demonstrated that long‐term mildronate treatment could influence glucose levels and prevent diabetic complications (Liepinsh et al., 2009).

2. Neurological Applications

Mildronate has been explored for its neuroprotective activities in various neurodegenerative diseases. It shows a regulatory effect on mitochondrial processes and protein expression in nerve cells, which are crucial for cell survival, functioning, and inflammation processes. It is also noted for its capability to stimulate learning and memory (Kluša et al., 2013).

3. Cardioprotection

Mildronate is known for its cardioprotective action through its regulatory effect on carnitine concentration, shifting myocardial energy metabolism from fatty acid oxidation to glucose oxidation under ischemic conditions. This mechanism prepares cellular metabolism and membrane structures to survive ischemic stress conditions, making it an effective pharmacological preconditioning agent (Dambrova et al., 2002).

4. Atherosclerosis Treatment

Mildronate's effects on atherosclerosis have been studied, showing that chronic treatment significantly reduces the size of atherosclerotic plaques. This is attributed to its effect on L-carnitine concentration in the vascular wall, suggesting its potential as an antiatherosclerotic treatment (Vilskersts et al., 2009).

5. Stroke Management

In the context of ischemic stroke, mildronate has shown efficacy in improving cerebral hemodynamics and reducing neurological deficits. This highlights its potential for complex treatment of ischemic disorders of the cerebral circulation (Sjakste et al., 2006).

Safety And Hazards

Mildronate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Propiedades

IUPAC Name

3-[(trimethylazaniumyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBQYTCFVWZSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)NCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997497
Record name 3-(2,2,2-Trimethylhydrazine)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meldonium

CAS RN

76144-81-5
Record name Meldonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76144-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meldonium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076144815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meldonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(2,2,2-Trimethylhydrazine)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2,2-trimethyldiazaniumyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELDONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H7UDN6EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mildronate
Reactant of Route 2
Mildronate
Reactant of Route 3
Mildronate

Citations

For This Compound
3,090
Citations
N Sjakste, A Gutcaits, I Kalvinsh - CNS drug reviews, 2005 - Wiley Online Library
… Since the brain does not utilize fatty acids as fuel other mechanisms of action of mildronate … of action of mildronate. Our recent findings suggest that CNS effects of mildronate could be …
Number of citations: 132 onlinelibrary.wiley.com
M Dambrova, E Liepinsh, I Kalvinsh - Trends in cardiovascular medicine, 2002 - Elsevier
… of mildronate is based on its regulatory effect on carnitine concentration, whereby mildronate … Because mildronate treatment prepares cellular metabolism and membrane structures to …
Number of citations: 250 www.sciencedirect.com
N Sjakste, I Kalvinsh - Pharmacologyonline, 2006 - researchgate.net
… Mildronate was designed as a promising inhibitor of carnitine … The main mechanism of action of Mildronate is based on … The present review will summarize data on the Mildronate on …
Number of citations: 50 www.researchgate.net
V Dzerve, mIlSS I Study group - Medicina, 2011 - mdpi.com
… The mean change in the total exercise time in the mildronate 100 mg and mildronate … Mildronate 100 mg and 300 mg and placebo groups was not significant. Patients in the Mildronate …
Number of citations: 110 www.mdpi.com
V Dzerve, D Matisone, Y Pozdnyakov… - Seminars in …, 2010 - researchgate.net
… to 1 mm at least in the mildronate group increased from 425.63±… At month 12 the time to the onset of angina in the mildronate … the superiority of the treatment with Mildronate (1 g/day) in …
Number of citations: 80 www.researchgate.net
E Liepinsh, R Vilskersts, L Zvejniece… - British journal of …, 2009 - Wiley Online Library
… whether long‐term mildronate treatment could influence glucose … rats were treated orally with mildronate at doses of 100 and … Key results: Mildronate treatment significantly decreased L‐…
Number of citations: 103 bpspubs.onlinelibrary.wiley.com
Y Peng, J Yang, ZR Wang, J Wang, Y Liu, Z Luo… - … of Chromatography B, 2010 - Elsevier
… report studying the pharmacokinetic characteristics of mildronate in man. Therefore, … mildronate in man. The aim of our study was to assess the pharmacokinetic properties of mildronate …
Number of citations: 52 www.sciencedirect.com
S Grigat, C Fork, M Bach, S Golz, A Geerts… - Drug Metabolism and …, 2009 - ASPET
… Efficiency of transport of mildronate was even higher than that of carnitine. Hence… mildronate because it controls, as integral protein of the plasma membrane, cellular entry of mildronate …
Number of citations: 90 dmd.aspetjournals.org
K Jaudzems, J Kuka, A Gutsaits… - Journal of enzyme …, 2009 - Taylor & Francis
… The bound conformation of mildronate closely resembles that of carnitine except for the … in the mildronate molecule is exposed to the solvent. The dissociation constant of the mildronate …
Number of citations: 81 www.tandfonline.com
Z Zhao, J Chen, W Peng, X Wang, Z Chen… - Drug …, 2015 - thieme-connect.com
Mildronate is an agent for cardioprotection and neuroprotection. This study aimed to evaluate the pharmacokinetic (PK) profiles, safety and tolerability of mildronate injection after single …
Number of citations: 13 www.thieme-connect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.